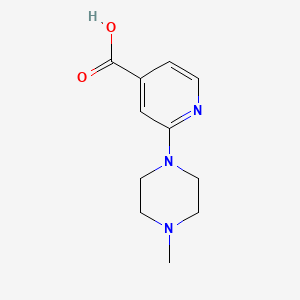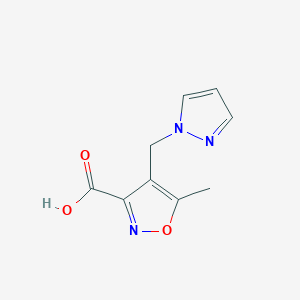
2-(Propylamino)benzonitrile
Übersicht
Beschreibung
2-(Propylamino)benzonitrile is a chemical compound with the CAS Number: 74396-53-5 and a molecular weight of 160.22 . It has a linear formula of C10H12N2 .
Molecular Structure Analysis
The InChI code for 2-(Propylamino)benzonitrile is 1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a propylamino group (a three-carbon chain attached to an amino group).Wissenschaftliche Forschungsanwendungen
1. Catalytic Hydrogenation
Research shows that benzonitrile can be catalytically hydrogenated to produce benzylamine. For instance, Bawane and Sawant (2004) conducted a study on the hydrogenation of benzonitrile using Raney nickel as a catalyst, observing the effects of variables like hydrogen partial pressure and reaction temperature (Bawane & Sawant, 2004). This process is significant for understanding the transformations involving 2-(Propylamino)benzonitrile.
2. Electrocatalytic Oxidation
Wang et al. (2020) developed a method for the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) as anodic electrocatalysts. This study presents a green, efficient synthesis strategy for benzonitrile, highlighting its importance in organic synthesis, pharmaceuticals, and dyestuffs industry (Wang et al., 2020).
3. Ruthenium-Catalyzed Hydrogenation
Reguillo et al. (2010) explored the mechanism of ruthenium-catalyzed hydrogenation of nitriles, providing insights into the activation and conversion process. This research is relevant for understanding the chemical reactions and transformations involving 2-(Propylamino)benzonitrile (Reguillo et al., 2010).
4. Synthesis of Quinazolines
Marinho and Proença (2015) demonstrated a method for preparing 2-substituted 4-(arylamino)quinazolines from 2-(acylamino)benzonitriles. This synthesis process is significant in the context of pharmaceutical and organic chemistry, where 2-(Propylamino)benzonitrile could potentially play a role (Marinho & Proença, 2015).
5. Electrochemical Reduction
Krishnan, Ragupathy, and Udupa (1975) studied the electrochemical reduction of benzonitrile to benzylamine, providing an alternative to conventional catalytic hydrogenation. This research may have implications for the applications of 2-(Propylamino)benzonitrile in industries where such electrochemical processes are relevant (Krishnan, Ragupathy, & Udupa, 1975).
6. Transformation in Supercritical Alcohols
Kamitanaka et al. (2008) investigated the reactions of benzonitrile in supercritical alcohols, exploring the conversion to different products under various conditions. This study is relevant to understanding the chemical behavior of compounds similar to 2-(Propylamino)benzonitrile under extreme conditions (Kamitanaka et al., 2008).
Eigenschaften
IUPAC Name |
2-(propylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIOPQYCYPGLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447574 | |
| Record name | 2-(Propylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)benzonitrile | |
CAS RN |
74396-53-5 | |
| Record name | 2-(Propylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

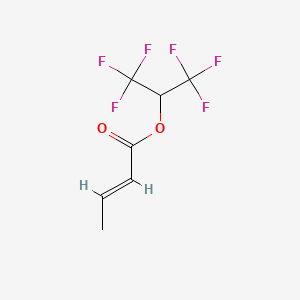
![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)
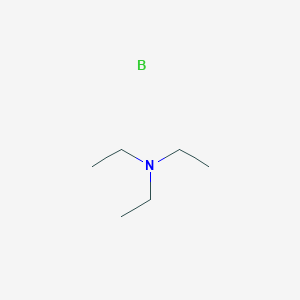






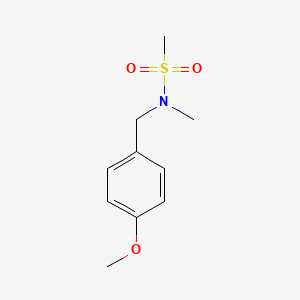
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)

